BENGHE Validation & Comparative

Check Availability & Pricing

2,4-Dimethoxythiazole vs. 2,4-Dimethylthiazole
biological activity

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2,4-Dimethoxythiazole
Cat. No.: B8634225
Get Quote
\ J

Comparative Guide: 2,4-Dimethoxythiazole vs.

2,4-Dimethylthiazole
Executive Summary

The core distinction between these two compounds lies in their primary application domain:
2,4-Dimethylthiazole is a naturally occurring, lipophilic flavorant with well-documented
metabolic pathways, whereas 2,4-Dimethoxythiazole is primarily a synthetic intermediate and
pharmacophore used to modulate electronic properties in medicinal chemistry (e.g., MMP
inhibitors). While the dimethyl variant is bioactive as an olfactory stimulant and metabolic
substrate, the dimethoxy variant serves as a polar, electron-rich scaffold for optimizing drug-
target interactions.

Chemical & Physical Profile Comparison

The structural substitution of methyl groups (—CHs) with methoxy groups (—OCHs) significantly
alters the physicochemical landscape of the thiazole core, impacting solubility, lipophilicity, and
metabolic stability.
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Feature 2,4-Dimethylthiazole 2,4-Dimethoxythiazole
CAS Number 541-58-2 1055074-93-5
Thiazole ring with methyls at Thiazole ring with methoxys at
Structure
C2,C4 C2,C4
Molecular Weight 113.18 g/mol 145.18 g/mol

LogP (Lipophilicity)

~1.8 (Lipophilic)

~0.9 — 1.2 (Predicted, More
Polar)

Primary State

Colorless to pale yellow liquid

Solid / Crystalline powder

Odor Profile

Nutty, meaty, coffee-like (High

impact)

Low odor / Odorless (Non-

volatile)

Primary Utility

Flavoring agent (FEMA 3267),

Solvent

Drug intermediate, MMP
Inhibitor scaffold

Electronic Effect

Inductive donation (+I),

Hyperconjugation

Mesomeric donation (+M), H-

bond acceptor

Biological Activity: 2,4-Dimethylthiazole[1]

This compound is biologically active primarily through olfactory receptors and hepatic

metabolism. It is a "Generally Recognized As Safe" (GRAS) substance used widely in the food

industry.

A. Olfactory & Sensory Activity

e Mechanism: Acts as a potent ligand for specific G-protein coupled olfactory receptors (ORS).

The hydrophobic methyl groups facilitate binding to the hydrophobic pockets of receptors

responsible for "roasted" or "nutty" perception.

o Threshold: Detection threshold is extremely low (ppb range), making it a high-impact aroma

chemical.

B. Metabolism & Toxicology
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e Metabolic Pathway: It undergoes oxidative metabolism in the liver, primarily catalyzed by
Cytochrome P450 enzymes (likely CYP2EL).

o Key Metabolites:
o N-Oxide formation: Oxidation of the thiazole nitrogen.

o S-Oxidation: Formation of sulfoxides/sulfones (though less common for thiazoles than

thiophenes).

o Methyl Oxidation: Hydroxylation of the methyl groups to form hydroxymethyl derivatives,
which are then conjugated and excreted.

o Toxicity: Moderate acute toxicity (Mouse IP LD50: ~250 mg/kg). High concentrations can
cause irritation to respiratory mucosa due to its volatility.

Biological Activity: 2,4-Dimethoxythiazole

Unlike its dimethyl counterpart, 2,4-dimethoxythiazole is not a sensory agent. Its biological
value lies in its role as a bioisostere in drug design.

A. Medicinal Chemistry Utility (MMP Inhibitors)
o Target: Matrix Metalloproteinases (MMPs), specifically MMP-13 (Collagenase 3).

o Mechanism: The 2,4-dimethoxythiazole moiety acts as a core scaffold. The methoxy

groups function as:

o Hydrogen Bond Acceptors: The oxygen atoms can accept H-bonds from enzyme
backbone residues, improving binding affinity compared to the non-polar dimethyl analog.

o Electronic Modulators: The methoxy groups increase electron density in the thiazole ring
via the mesomeric effect (+M), altering the pKa of the nitrogen and potentially influencing
metal coordination (Zinc binding in MMPS).

o Experimental Data: Derivatives incorporating this core have shown IC50 values in the
nanomolar (nM) range for MMP inhibition, reducing extracellular matrix degradation in

osteoarthritis models.
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B. Antimicrobial Potential (SAR Insights)

o Direct Activity: The unsubstituted 2,4-dimethoxythiazole molecule has negligible

antimicrobial activity.

o Derivatives: When coupled with hydrazones or sulfonamides, the dimethoxy-thiazole core
enhances potency against Gram-negative bacteria (E. coli) by increasing polarity and cell
membrane permeability compared to the more lipophilic dimethyl analogs.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the divergent pathways of these two compounds: one towards
metabolic clearance (Dimethyl) and the other towards target inhibition (Dimethoxy).
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Caption: Divergent biological fates: 2,4-Dimethylthiazole acts as a sensory ligand and
metabolic substrate, while 2,4-Dimethoxythiazole serves as a stable pharmacophore for
enzyme inhibition.

Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethylthiazole (Hantzsch Method)

Use this standard protocol to generate the dimethyl reference standard.

e Reagents: Thioacetamide (10 mmol), Bromoacetone (10 mmol), DMF (5 mL).
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e Procedure:

o

Dissolve thioacetamide and bromoacetone in DMF in a pressure tube.

Seal and heat at 60°C for 1 hour.

[¢]

[¢]

Cool to room temperature and dilute with saturated aqueous NHa4Cl.

[e]

Extract with Ethyl Acetate (3x). Dry organic layer over MgSOa.

o

Purification: Silica gel chromatography (Hexane/EtOAc).
e Yield: Expect ~99% yield of a white solid/pale liquid.

» Validation: 1H NMR (CDCI3) should show distinct singlets for methyl groups at C2 and C4.

Protocol B: In Vitro Antimicrobial Susceptibility Assay

Applicable for testing derivatives of both scaffolds.

o Preparation: Dissolve test compounds (Dimethyl vs. Dimethoxy derivatives) in DMSO to a
stock concentration of 10 mM.

o Medium: Mueller-Hinton Broth (MHB).

 Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5
McFarland standard (~1.5 x 10"8 CFU/mL).

o Plate Setup:
o Use 96-well microtiter plates.
o Perform serial 2-fold dilutions of compounds (Range: 512 pg/mL to 0.5 pg/mL).
o Add 100 pL of bacterial suspension to each well.

e Incubation: 37°C for 18—-24 hours.
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e Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via
absorbance at 600 nm.

o Note: Dimethylthiazole is volatile; seal plates tightly to prevent cross-contamination via
vapor phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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